molecular formula C14H14F3N3O B2595753 4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 1455079-06-7

4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No.: B2595753
CAS No.: 1455079-06-7
M. Wt: 297.281
InChI Key: CEIAERUJQYJNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a synthetic small molecule belonging to the piperidine carboxamide class. The structure incorporates a piperidine ring linked to a [3-(trifluoromethyl)phenyl] group via a urea (carboxamide) linkage, and features a cyano group at the 4-position of the piperidine ring. This specific molecular architecture suggests potential for interaction with various biological targets. Piperidine-carboxamide derivatives are known to be investigated in numerous pharmacological areas . The presence of the trifluoromethyl group can enhance metabolic stability and membrane permeability, while the carboxamide linker often contributes to hydrogen bonding with biological targets. Researchers may find this compound useful as a building block in medicinal chemistry, a potential candidate for high-throughput screening, or as a starting point for the development of novel bioactive molecules. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)11-2-1-3-12(8-11)19-13(21)20-6-4-10(9-18)5-7-20/h1-3,8,10H,4-7H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIAERUJQYJNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with piperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide exhibits promising anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • A431 Vulvar Epidermal Carcinoma Cells : The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Case Study: Mechanism of Action

In a controlled laboratory setting, the compound was shown to activate intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This mechanism highlights its potential for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Notably, it demonstrated significant efficacy against Gram-positive bacteria, indicating its potential use in developing new antibiotics .

Case Study: Efficacy Against Bacterial Strains

In a study involving multiple bacterial strains, 4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide exhibited minimum inhibitory concentrations (MICs) that were competitive with existing antibiotics. This suggests that it could be a candidate for further exploration in antibiotic development.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to reduce neuronal apoptosis and inflammation was observed in animal models .

Case Study: Neuroprotection in Animal Models

In a study focused on neurodegeneration, administration of the compound resulted in a significant reduction in markers of oxidative stress and inflammation in neuronal tissues. This positions it as a potential therapeutic agent for neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in A431 cells
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress and inflammation

Mechanism of Action

The mechanism of action of 4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to potent biological activity. The cyano group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide with key analogs from the evidence:

Compound Name Substituents (Piperidine Position 4) Aryl Group (Carboxamide) Molecular Weight Key Properties/Applications Reference
4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide Cyano 3-(trifluoromethyl)phenyl ~295.26 Hypothesized receptor modulation
4-methyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide (U9Z) Methyl 4-(trifluoromethyl)phenyl 286.29 Structural simplicity; potential solubility trade-offs
AZD5363 4-amino, pyrrolopyrimidine 4-chlorophenyl ~500 Akt kinase inhibitor; oral bioavailability
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide Benzylidene 3-pyridazinyl ~528 Extended conjugation; agrochemical applications
4-cyano-N-[2-cyano-5-[[2,6-dichloro-4-[...]phenyl]carbamoyl]phenyl]-2-methyl-benzamide (Patent Example) Cyano, methyl Polysubstituted aryl ~700+ Ryanodine receptor modulation

Key Findings and Trends

Substituent Position and Electronic Effects: The cyano group at position 4 in the target compound enhances polarity compared to the methyl group in U9Z , likely improving solubility but reducing membrane permeability. The meta-trifluoromethylphenyl substituent (target compound) vs. para-trifluoromethylphenyl (U9Z) introduces steric and electronic differences. Meta substitution may alter binding pocket interactions in receptor targets .

Biological Activity: AZD5363 demonstrates the impact of complex substituents (e.g., pyrrolopyrimidine and 4-chlorophenyl) on kinase inhibition and pharmacokinetics. Its 4-amino group enhances hydrogen bonding with Akt kinases . Ryanodine receptor modulators (e.g., tetraniliprole analogs) in highlight the role of trifluoromethyl and cyano groups in agrochemical activity. The target compound’s trifluoromethyl group may confer similar receptor affinity.

Molecular Weight and Drug-Likeness :

  • The target compound (~295 Da) is smaller than AZD5363 (~500 Da) and patent-derived analogs (~700+ Da) , suggesting better compliance with Lipinski’s rules for oral bioavailability. However, larger analogs may exhibit higher target specificity.

Biological Activity

4-Cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a synthetic organic compound notable for its unique structural features, including a piperidine ring, a cyano group, and a trifluoromethyl-substituted phenyl moiety. With a molecular formula of C14H13F3N2O and a molecular weight of approximately 320.29 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.

The biological activity of 4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is largely influenced by its structural components, which suggest interactions with various biological targets, such as enzymes or receptors involved in metabolic pathways. Preliminary studies indicate that compounds with similar structures may exhibit:

  • Anti-inflammatory properties
  • Analgesic effects
  • Antitumor activities

The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target sites.

In Vitro Studies

Research has demonstrated that compounds structurally related to 4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide can inhibit microtubule assembly, indicating potential as microtubule-destabilizing agents. For instance, studies on related compounds showed effective inhibition of microtubule assembly at concentrations around 20 μM, leading to apoptosis in cancer cell lines such as MDA-MB-231 .

Case Studies

  • Antitumor Activity : In a study evaluating various compounds for their anticancer properties, certain derivatives similar to 4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide exhibited significant cytotoxic effects against breast cancer cells. The most promising candidates induced morphological changes and enhanced caspase-3 activity at concentrations as low as 1 μM .
  • Microtubule Interaction : A series of compounds were tested for their ability to disrupt microtubule dynamics. Compounds related to the piperidine structure showed promising results in inhibiting microtubule assembly and promoting apoptosis in cancer cells, suggesting that 4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide could have similar effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of 4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide reveals that modifications to the piperidine ring and the introduction of various substituents can significantly alter biological activity. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesBiological Activity
1-[4-cyano-3-(trifluoromethyl)phenyl]piperidine-4-carboxamideSimilar piperidine structure; cyano groupVaries based on functional group positioning
N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamideLacks cyano group; retains trifluoromethyl substitutionDifferent biological activities due to structural variation
2-cyano-N-(4-(trifluoromethyl)phenyl)acetamideContains acetamide instead of piperidinePotentially different pharmacokinetic properties

Pharmacological Applications

The potential applications of 4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide span various therapeutic areas:

  • Cancer Treatment : Due to its ability to induce apoptosis and inhibit tumor cell proliferation.
  • Pain Management : As an analgesic agent based on its anti-inflammatory properties.

Q & A

Q. What are the recommended synthetic routes and purification strategies for 4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between piperidine-1-carboxamide derivatives and substituted aromatic amines. Key steps include:
  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation under inert conditions.
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures to achieve ≥98% purity (HPLC) .
  • Characterization : Validate via 1^1H/13^13C NMR, IR (amide I/II bands at ~1650 cm1^{-1}), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How can structural elucidation be performed to confirm the piperidine-carboxamide scaffold?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles, torsion angles, and stereochemistry. For example, analogous compounds (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) show a piperidine ring puckered in a chair conformation with a carboxamide group in equatorial orientation .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to validate electronic environments .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., TGA onset >200°C indicates thermal stability) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian 16 with M06-2X functional) to model transition states and identify low-energy pathways .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems (e.g., DMF for polar aprotic conditions) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Validation : Conduct IC50_{50} assays across multiple cell lines (e.g., HEK293, HeLa) with stringent controls (e.g., DMSO vehicle, positive controls like staurosporine) .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) to measure binding affinity (KD_D) to proposed targets (e.g., kinases, GPCRs) and rule off-target effects via proteome-wide profiling .

Q. How can reaction mechanisms be probed for scale-up feasibility in medicinal chemistry applications?

  • Methodological Answer :
  • Kinetic Analysis : Perform pseudo-first-order experiments under varying temperatures (25–60°C) to derive activation energy (Ea_a) via Arrhenius plots .
  • Flow Chemistry : Optimize residence time and mixing efficiency in microreactors (e.g., Corning AFR) to minimize side products (e.g., trifluoromethyl hydrolysis) .

Q. What methodologies validate the compound’s role in enzyme inhibition studies?

  • Methodological Answer :
  • Enzyme Kinetics : Use Michaelis-Menten assays (e.g., for CYP450 isoforms) to determine inhibition type (competitive/non-competitive) and Ki_i values .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., GROMACS) over 100 ns trajectories to identify critical binding residues (e.g., hydrogen bonds with catalytic Ser198) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

  • Methodological Answer :
  • Statistical Models : Apply ANOVA with post-hoc Tukey tests to assess variability across batches. Use standardized reference materials (e.g., NIST-certified analogs) for inter-lab calibration .
  • Metabolomics Profiling : Perform LC-MS/MS to detect trace impurities (e.g., residual solvents) that may influence bioactivity .

Q. What are best practices for designing SAR (Structure-Activity Relationship) studies?

  • Methodological Answer :
  • Scaffold Modification : Systematically replace the 4-cyano group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and correlate changes with logP (HPLC-measured) and potency .
  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment rules based on the piperidine ring’s conformation .

Experimental Design and Optimization

Q. What parameters are critical for designing high-throughput screening (HTS) assays?

  • Methodological Answer :
  • Z’-Factor Optimization : Ensure Z’ > 0.5 by minimizing signal variability (CV < 10%) using automated liquid handlers (e.g., Beckman Biomek) .
  • Counter-Screening : Include orthogonal assays (e.g., fluorescence polarization for aggregation detection) to eliminate false positives .

Q. How can researchers leverage hybrid computational-experimental approaches for reaction optimization?

  • Methodological Answer :
  • Feedback Loops : Integrate HTE (high-throughput experimentation) data with Bayesian optimization algorithms to iteratively refine reaction conditions (e.g., solvent polarity, catalyst loading) .
  • DoE (Design of Experiments) : Apply factorial designs (e.g., 23^3 matrices) to evaluate interactions between temperature, pressure, and stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.